1-Chloro-3-methylnaphthalen-2-ol
Description
1-Chloro-3-methylnaphthalen-2-ol (C₁₁H₉ClO, MW: 192.64 g/mol) is a chlorinated naphthol derivative with substituents at the 1-, 2-, and 3-positions of the naphthalene ring. While specific data on its melting point or solubility are absent in the provided evidence, comparisons with structurally related compounds can shed light on its behavior .
Properties
Molecular Formula |
C11H9ClO |
|---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
1-chloro-3-methylnaphthalen-2-ol |
InChI |
InChI=1S/C11H9ClO/c1-7-6-8-4-2-3-5-9(8)10(12)11(7)13/h2-6,13H,1H3 |
InChI Key |
GDBWOIUARMPWSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
(a) 1-Chloro-3-(1-naphthyloxy)-2-propanol (C₁₃H₁₃ClO₂, MW: 236.69 g/mol)
- Structure: Features a propanol backbone with a chlorine atom and 1-naphthyloxy group.
- Key Differences: The propanol chain introduces flexibility absent in the rigid naphthalene framework of the target compound.
- Synthesis: Prepared via nucleophilic substitution or condensation reactions, as seen in similar propanol derivatives .
(b) 4-Amino-2-methylnaphthalen-1-ol (C₁₁H₁₁NO, MW: 173.21 g/mol)
- Structure: Substitutes chlorine with an amino group at position 4 and methyl at position 2.
- Key Differences: The amino group enhances solubility in polar solvents and increases basicity. The absence of chlorine reduces electrophilic reactivity, making it less prone to nucleophilic substitution .
Functional Group Variants
(a) 1-(4-Chlorophenylthio)naphthalen-2-ol (C₁₆H₁₁ClOS, MW: 294.77 g/mol)
- Structure : Replaces the methyl group with a 4-chlorophenylthio moiety.
- Key Differences : The sulfur atom introduces greater electron-withdrawing effects, stabilizing the hydroxyl group (pKa ~8–10 vs. ~9–11 for the target compound). This compound’s NMR data (δ 2.22 ppm for CH₃ in 1H NMR) contrasts with the target’s expected methyl resonance .
(b) (1S)-2-Chloro-1-(naphthalen-1-yl)ethan-1-ol (C₁₂H₁₁ClO, MW: 206.67 g/mol)
- Structure: Ethanol backbone with a naphthalene ring and chiral center.
- Key Differences : The stereochemistry (S-configuration) may influence biological activity or crystallization behavior. Its lower molecular weight compared to the target compound suggests reduced van der Waals interactions .
Physicochemical Properties
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